molecular formula C14H22N4O B12225668 N-cyclopentyl-1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxamide

N-cyclopentyl-1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12225668
M. Wt: 262.35 g/mol
InChI Key: ORUBDHCYLHDRIK-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-cyclopentyl-1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization to introduce the cyclopentyl and carboxamide groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-cyclopentyl-1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like sodium hydride or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopentyl-1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-cyclopentyl-1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:

    1,2,3-Triazole-4-carboxamide: Lacks the cyclopentyl groups, leading to different biological activities.

    Cyclopentyl-1H-1,2,3-triazole: Similar structure but without the carboxamide group, affecting its reactivity and applications

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

N-cyclopentyl-1-(cyclopentylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C14H22N4O/c19-14(15-12-7-3-4-8-12)13-10-18(17-16-13)9-11-5-1-2-6-11/h10-12H,1-9H2,(H,15,19)

InChI Key

ORUBDHCYLHDRIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2C=C(N=N2)C(=O)NC3CCCC3

Origin of Product

United States

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